Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride
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Overview
Description
Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H13NO4S·HCl and a molecular weight of 255.72 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-c]pyrrole ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves multiple steps. The key steps include the formation of the thieno[2,3-c]pyrrole ring system and the subsequent introduction of the acetic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride include:
Thieno[2,3-c]pyrrole derivatives: These compounds share the same core structure and may exhibit similar chemical properties.
Acetic acid derivatives: Compounds with acetic acid moieties can have comparable reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of the thieno[2,3-c]pyrrole ring system and the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H14ClNO4S |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
OLHQMWFLRXLOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Origin of Product |
United States |
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